molecular formula C18H32KNO2S B14654736 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt CAS No. 53746-22-8

2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt

Cat. No.: B14654736
CAS No.: 53746-22-8
M. Wt: 365.6 g/mol
InChI Key: UOQQXQANVNSFFJ-UHFFFAOYSA-M
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Description

2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of smaller units, specifically 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile. The potassium salt form of this compound enhances its solubility and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt involves the polymerization of 2-propenoic acid with 1-dodecanethiol and 2-propenenitrile. The reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the radical initiator. The reaction conditions are carefully monitored to ensure consistent product quality. After the polymerization is complete, the reaction mixture is neutralized with potassium hydroxide, and the product is purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt involves its ability to form stable polymers and copolymers. The thiol and nitrile groups in the compound allow for various chemical modifications, making it a versatile building block in polymer chemistry. The potassium salt form enhances its solubility, allowing it to interact more effectively with other chemical species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, sodium salt
  • 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt

Uniqueness

The potassium salt form of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile is unique due to its enhanced solubility and reactivity compared to its sodium and ammonium counterparts. This makes it particularly useful in applications where high solubility and reactivity are required.

Properties

CAS No.

53746-22-8

Molecular Formula

C18H32KNO2S

Molecular Weight

365.6 g/mol

IUPAC Name

potassium;dodecane-1-thiol;prop-2-enenitrile;prop-2-enoate

InChI

InChI=1S/C12H26S.C3H3N.C3H4O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4;1-2-3(4)5;/h13H,2-12H2,1H3;2H,1H2;2H,1H2,(H,4,5);/q;;;+1/p-1

InChI Key

UOQQXQANVNSFFJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCS.C=CC#N.C=CC(=O)[O-].[K+]

Origin of Product

United States

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